molecular formula C15H21NOS B6985721 N-(3-phenylsulfanylcyclobutyl)oxan-4-amine

N-(3-phenylsulfanylcyclobutyl)oxan-4-amine

Cat. No.: B6985721
M. Wt: 263.4 g/mol
InChI Key: JRHCBJOOUMHSBS-UHFFFAOYSA-N
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Description

N-(3-phenylsulfanylcyclobutyl)oxan-4-amine is a complex organic compound characterized by a cyclobutyl ring substituted with a phenylsulfanyl group and an oxan-4-amine moiety

Properties

IUPAC Name

N-(3-phenylsulfanylcyclobutyl)oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-2-4-14(5-3-1)18-15-10-13(11-15)16-12-6-8-17-9-7-12/h1-5,12-13,15-16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHCBJOOUMHSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2CC(C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylsulfanylcyclobutyl)oxan-4-amine typically involves multiple steps, starting with the formation of the cyclobutyl ring. One common method involves the cyclization of a suitable precursor under controlled conditions. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a phenylsulfanyl halide reacts with the cyclobutyl precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylsulfanylcyclobutyl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to various amine derivatives .

Scientific Research Applications

N-(3-phenylsulfanylcyclobutyl)oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(3-phenylsulfanylcyclobutyl)oxan-4-amine exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The oxan-4-amine moiety may also play a role in binding to biological molecules, influencing various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-phenylsulfanylcyclobutyl)oxan-4-amine is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

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